molecular formula C34H24N2O3S B12450227 N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide

Cat. No.: B12450227
M. Wt: 540.6 g/mol
InChI Key: XMQPEQNYCWPGKF-UHFFFAOYSA-N
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Description

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thieno[2,3-b]pyridine core, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-thioxopyridine-3-carbonitriles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism of action of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core.

Properties

Molecular Formula

C34H24N2O3S

Molecular Weight

540.6 g/mol

IUPAC Name

N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C34H24N2O3S/c1-39-28-20-12-11-19-25(28)33(38)36-30-29-26(22-13-5-2-6-14-22)21-27(23-15-7-3-8-16-23)35-34(29)40-32(30)31(37)24-17-9-4-10-18-24/h2-21H,1H3,(H,36,38)

InChI Key

XMQPEQNYCWPGKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(SC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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